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Compound of Interest

Compound Name:
3,5-Dimethyl-1-propyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B2920922 Get Quote

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-
carbaldehyde

Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the

core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its derivatives exhibit a

wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.

[3][4][5] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous

structure elucidation an essential step in the research and development pipeline.

This technical guide provides a comprehensive, field-proven methodology for the complete structure

elucidation of a novel pyrazole derivative, 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde. Moving

beyond a simple recitation of techniques, this document details the strategic rationale behind the

analytical workflow, integrating data from multiple spectroscopic methods to build a self-validating and

irrefutable structural assignment. This guide is intended for researchers, scientists, and drug development

professionals who require a robust framework for characterizing novel heterocyclic compounds.

Strategic Synthesis: Accessing the Target Molecule
Prior to elucidation, the target molecule must be synthesized. A logical and efficient synthetic strategy not

only provides the necessary material but also offers preliminary structural insights. The Vilsmeier-Haack

reaction is a premier method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7]

[8] Given that the C4 position of N1-substituted pyrazoles is highly activated towards electrophilic

substitution, this reaction is the method of choice.[9]
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The proposed synthesis is a two-step process:

Step 1: Synthesis of the Precursor, 3,5-Dimethyl-1-propyl-1H-pyrazole. This is achieved through the

classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound

(acetylacetone) with a substituted hydrazine (propylhydrazine).[10][11][12]

Step 2: Formylation via the Vilsmeier-Haack Reaction. The synthesized precursor is then subjected to

the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide) to

introduce the carbaldehyde group regioselectively at the C4 position.[13][14][15]

Step 1: Precursor Synthesis

Step 2: Vilsmeier-Haack Formylation

Acetylacetone

3,5-Dimethyl-1-propyl-
1H-pyrazole

Propylhydrazine

3,5-Dimethyl-1-propyl-
1H-pyrazole-4-carbaldehyde

POCl3 / DMF
(Vilsmeier Reagent)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

The Elucidation Workflow: An Integrated Spectroscopic
Approach
The structure elucidation of an unknown compound is a process of systematic investigation, where each

analytical technique provides a unique piece of the structural puzzle.[16][17][18] Our strategy relies on the

synergistic use of Mass Spectrometry (MS) and various Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic methods. The workflow is designed to be self-validating, with data from one technique

corroborating the hypotheses drawn from another.
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Caption: A logical workflow for structure elucidation.

Detailed Spectroscopic Analysis and Data Interpretation
This section details the expected data from each technique and explains how these data points are

integrated to confirm the structure of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Mass Spectrometry (MS)
Objective: To determine the exact molecular weight and deduce the molecular formula.

Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
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Expected Result: The molecular formula is C₉H₁₄N₂O, with a monoisotopic mass of 166.1106 g/mol .

HRMS should provide a measured mass for the protonated molecule [M+H]⁺ that is within 5 ppm of the

calculated value (167.1182). This initial step is crucial as it constrains the possible combinations of atoms,

providing a definitive molecular formula to which the subsequent spectroscopic data must fit.

Infrared (IR) Spectroscopy
Objective: To rapidly confirm the presence of key functional groups predicted by the synthesis.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Expected Result: The IR spectrum serves as a quick validation of the Vilsmeier-Haack reaction's success.

Key vibrational bands are expected:

~1670-1690 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch of an aromatic aldehyde.

[19]

~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton

(Fermi resonance).

~1550-1600 cm⁻¹: Absorptions corresponding to the C=N and C=C stretching vibrations within the

pyrazole ring.[20][21][22]

~2900-3000 cm⁻¹: C-H stretching vibrations from the propyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and constitution of organic

molecules.[23][24] A combination of 1D and 2D experiments is employed to unambiguously assign every

proton and carbon signal.

3.3.1. ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their

electronic environment (chemical shift), neighboring protons (multiplicity), and relative abundance

(integration).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Signal Label
Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment Rationale

H-a ~9.8-10.0 Singlet (s) 1H
Aldehyde (-

HCO)

Highly

deshielded

proton of the

electron-

withdrawing

aldehyde

group.

H-b ~4.0-4.2 Triplet (t) 2H
N-CH₂-CH₂-

CH₃

Methylene

group attached

directly to the

electronegative

pyrazole

nitrogen.

H-c ~2.5-2.7 Singlet (s) 3H C5-CH₃

Methyl group

adjacent to the

N-propyl

substituent.

H-d ~2.4-2.6 Singlet (s) 3H C3-CH₃

Methyl group

adjacent to the

second ring

nitrogen.

H-e ~1.8-2.0 Sextet (sxt) 2H
N-CH₂-CH₂-

CH₃

Methylene

group coupled

to two adjacent

CH₂ groups.

H-f ~0.9-1.1 Triplet (t) 3H
N-CH₂-CH₂-

CH₃

Terminal methyl

group of the

propyl chain.

3.3.2. ¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is

used to differentiate between CH₃, CH₂, and CH carbons.
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Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal Label
Chemical Shift
(δ, ppm)

DEPT-135 Assignment Rationale

C-A ~185-190 CH (+) CHO
Carbonyl carbon,

highly deshielded.

C-B ~150-155 C (null) C5-CH₃

Quaternary carbon

of the pyrazole ring

attached to

nitrogen.

C-C ~145-150 C (null) C3-CH₃

Quaternary carbon

of the pyrazole ring

attached to

nitrogen.

C-D ~115-120 C (null) C4-CHO

Quaternary carbon

bearing the

aldehyde group.

C-E ~50-55 CH₂ (-) N-CH₂

Carbon directly

bonded to the

pyrazole nitrogen.

C-F ~23-27 CH₂ (-) N-CH₂-CH₂
Central carbon of

the propyl chain.

C-G ~13-16 CH₃ (+) C5-CH₃
Methyl carbon at

C5.

C-H ~11-14 CH₃ (+) C3-CH₃
Methyl carbon at

C3.

C-I ~10-12 CH₃ (+) N-CH₂-CH₂-CH₃

Terminal methyl

carbon of the

propyl chain.

3.3.3. 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[25] COSY, HSQC, and

HMBC experiments are essential for definitive assignment.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-

3 bonds).

Key Expected Correlation: A clear correlation path will be seen between the propyl chain protons: H-b

↔ H-e ↔ H-f. This confirms the integrity of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon

signal to which it is directly attached.

Key Expected Correlations: This experiment will definitively link the proton and carbon assignments

from Tables 1 and 2 (e.g., H-a to C-A, H-b to C-E, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for proving the

overall connectivity, as it shows correlations between protons and carbons over 2-3 bonds. It validates

the substitution pattern.

Table 3: Predicted Key HMBC Correlations

Proton (¹H) Correlates to Carbon (¹³C) Significance of Correlation

H-a (-CHO) C-D (C4)

Confirms the aldehyde group is

attached to the C4 position of the

pyrazole ring.

H-b (N-CH₂) C-B (C5), C-F (middle CH₂)

Confirms the propyl group is

attached to the nitrogen adjacent

to C5.

H-c (C5-CH₃) C-B (C5), C-D (C4)

Confirms this methyl group is at

C5, adjacent to the formylated C4

position.

H-d (C3-CH₃) C-C (C3), C-D (C4)

Confirms this methyl group is at

C3, also adjacent to the formylated

C4 position.

digraph "HMBC_Correlations" {

graph [overlap=false];

node [shape=none, image="https://i.imgur.com/83p2k1Z.png", label=""];

edge [color="#EA4335", penwidth=2, arrowsize=1.2];
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// Define invisible nodes for arrow placement

node [label="", width=0.1, height=0.1, style=invis];

H_aldehyde [pos="3.5,1.2!"];

C4 [pos="2.5,0.8!"];

H_N_CH2 [pos="1.5,-2.2!"];

C5 [pos="1.2,-0.2!"];

C_middle_CH2 [pos="0.5,-2.8!"];

H_C5_CH3 [pos="-0.5,1.5!"];

H_C3_CH3 [pos="4.5,0!"];

C3 [pos="3.2,0.2!"];

// Draw arrows

H_aldehyde -> C4 [ltail=H_aldehyde, lhead=C4];

H_N_CH2 -> C5 [ltail=H_N_CH2, lhead=C5];

H_N_CH2 -> C_middle_CH2 [ltail=H_N_CH2, lhead=C_middle_CH2, constraint=false];

H_C5_CH3 -> C5 [ltail=H_C5_CH3, lhead=C5];

H_C5_CH3 -> C4 [ltail=H_C5_CH3, lhead=C4];

H_C3_CH3 -> C3 [ltail=H_C3_CH3, lhead=C3];

H_C3_CH3 -> C4 [ltail=H_C3_CH3, lhead=C4];

}

Caption: Key HMBC correlations confirming the molecular structure.

Standard Operating Protocols
4.1. High-Resolution Mass Spectrometry (HRMS)

Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.

Further dilute the sample solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water

with 0.1% formic acid).

Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

Acquire data in positive ion mode over a mass range of m/z 50-500.
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Perform internal or external mass calibration to ensure high mass accuracy.

Process the data to identify the [M+H]⁺ ion and compare the measured exact mass to the theoretical

mass calculated for C₉H₁₄N₂O.

4.2. FT-IR Spectroscopy

Place a small amount of the solid sample directly onto the ATR crystal of the FT-IR spectrometer.

Apply pressure using the anvil to ensure good contact.

Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise

ratio.

Perform a background scan prior to sample analysis.

Identify and label the key vibrational frequencies.

4.3. NMR Spectroscopy

Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃)

containing 0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Acquire all spectra on a spectrometer operating at a proton frequency of ≥400 MHz.

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 1-2 seconds.

¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

DEPT-135: Acquire using standard instrument parameters to differentiate carbon types.

COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs provided by the

spectrometer manufacturer. Optimize spectral widths and acquisition times to ensure adequate

resolution.

Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier

transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal

at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
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Conclusion
The structural elucidation of 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde is systematically

achieved through the logical integration of multiple spectroscopic techniques. High-resolution mass

spectrometry provides the definitive molecular formula. FT-IR spectroscopy confirms the presence of the

crucial aldehyde functional group introduced during synthesis. Finally, a comprehensive suite of 1D and

2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, provides

incontrovertible evidence for the specific arrangement of the methyl, propyl, and carbaldehyde

substituents on the pyrazole core. This multi-faceted, self-validating approach ensures the highest degree

of confidence in the final structural assignment, a critical requirement for publication, patenting, and

further development in any scientific field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make

no warranties, express or implied, regarding the fitness of this product for every specific experimental

setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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